molecular formula C15H18N2O4 B13905306 Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

Cat. No.: B13905306
M. Wt: 290.31 g/mol
InChI Key: QREDMXZSUQPMOQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a cyanophenyl group, a carbamate group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate typically involves the following steps:

    Formation of the cyanophenyl intermediate: This can be achieved through the nitration of a suitable aromatic precursor followed by reduction to form the corresponding aniline derivative, which is then converted to the cyanophenyl compound via a Sandmeyer reaction.

    Esterification: The cyanophenyl intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form the ester.

    Carbamate formation: The final step involves the reaction of the ester with isobutyl chloroformate and a suitable amine to form the carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.

    Substitution: The ester and carbamate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate involves its interaction with specific molecular targets. The cyanophenyl group may interact with enzymes or receptors, while the ester and carbamate groups can undergo hydrolysis to release active metabolites. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
  • Methyl 2-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
  • Methyl 2-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

Uniqueness

Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)17-12(13(18)20-4)11-7-5-10(9-16)6-8-11/h5-8,12H,1-4H3,(H,17,19)

InChI Key

QREDMXZSUQPMOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)C(=O)OC

Origin of Product

United States

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